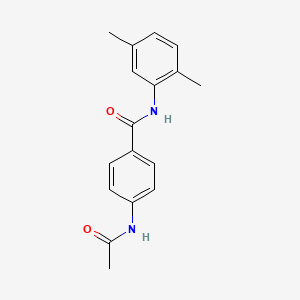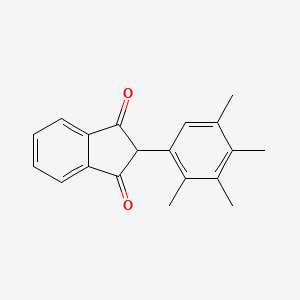
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been used extensively in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess potent anti-inflammatory, anticancer, and antibacterial properties, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide in lab experiments is its potent anti-inflammatory, anticancer, and antibacterial properties. This compound has been found to be highly effective in inhibiting the activity of various enzymes and signaling pathways involved in these processes. However, one of the main limitations of using 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide. One potential direction is the further exploration of its potential applications in cancer therapy. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for developing novel cancer therapies. Another potential direction is the development of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide derivatives with improved potency and selectivity. Further studies are needed to determine the structure-activity relationships of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide and its derivatives. Finally, the potential use of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide in the treatment of bacterial infections warrants further investigation.
Synthesemethoden
The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent. This reaction yields 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide as a yellow solid with a melting point of 216-218°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-8-2-3-9(6-11(8)15)14(19)17-13-7-10(18(20)21)4-5-12(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYCHVYMFGWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)

